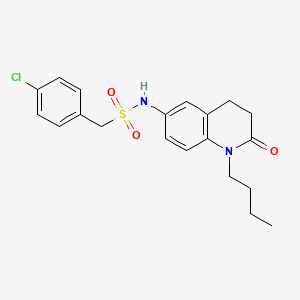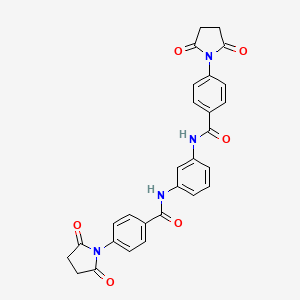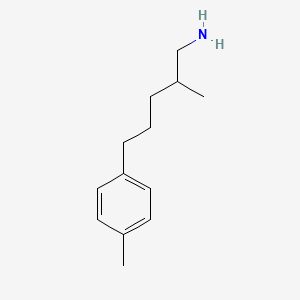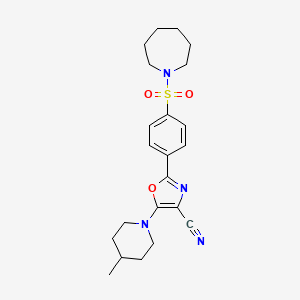![molecular formula C11H17N3O B2702984 2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole CAS No. 2138410-73-6](/img/structure/B2702984.png)
2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole” is a complex organic molecule. It contains a cyclopenta[c]pyrrole ring, which is a type of heterocyclic compound (compounds that contain rings made up of at least two different elements). It also contains an oxadiazole ring, which is another type of heterocycle .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclopenta[c]pyrrole and oxadiazole rings in separate steps, followed by their connection via a suitable linker. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, includes a cyclopenta[c]pyrrole ring and an oxadiazole ring. These rings are likely to impart specific chemical and physical properties to the molecule, such as its reactivity, polarity, and potential biological activity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored or used. The presence of the cyclopenta[c]pyrrole and oxadiazole rings suggests that it might undergo reactions typical of these types of compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of its molecular structure, the types and locations of its functional groups, and its overall charge distribution .Applications De Recherche Scientifique
Synthesis and Biological Activity
Anti-protozoal and Anti-cancer Properties : Novel oxadiazolyl pyrrolo triazole diones, closely related to the chemical structure of interest, have been synthesized and shown to possess significant anti-protozoal and cytotoxic activities. These compounds have been designed based on the principle of bioisosterism and have undergone in vitro testing to investigate their potential as anti-protozoal and anti-cancer agents (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antibacterial and Antiviral Activities : Ethyl 2-(2-pyridylacetate) derivatives containing thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole moieties have been synthesized and evaluated for their in vitro antibacterial and antiviral activities. These compounds exhibit promising antibacterial properties against various microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. Additionally, their antiviral efficacy against HIV-1 has been tested, highlighting the diverse biological applications of these heterocyclic compounds (Szulczyk, Tomaszewski, Jóźwiak, Kozioł, Lis, Collu, Iuliano, & Struga, 2017).
Antibacterial Properties of Oxadiazole Derivatives : A study focusing on the synthesis and investigation of 1,3,4-oxadiazole thioether derivatives revealed their potent antibacterial activities against Xanthomonas oryzae pv. oryzae (Xoo). Among the synthesized compounds, specific derivatives showed superior inhibitory effects, demonstrating potential as effective antibacterial agents (Song, Li, Li, Yang, Yu, Luo, Hu, & Song, 2017).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-ethyl-1,3,4-oxadiazole' involves the reaction of an appropriate cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then reacted with ethyl chloroacetate to form the oxadiazole ring. The resulting compound is then reduced to the desired product using a suitable reducing agent.", "Starting Materials": [ "Cyclopentanone", "Hydrazine hydrate", "Ethyl chloroacetate", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclopentanone is reacted with hydrazine hydrate in the presence of acetic acid and water to form the corresponding hydrazone.", "Step 2: The hydrazone is then reacted with ethyl chloroacetate in the presence of sodium hydroxide to form the oxadiazole ring.", "Step 3: The resulting compound is then reduced using sodium borohydride in the presence of acetic acid and water to form the desired product." ] } | |
Numéro CAS |
2138410-73-6 |
Formule moléculaire |
C11H17N3O |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-(2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl)-5-ethyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H17N3O/c1-2-9-13-14-10(15-9)11-5-3-4-8(11)6-12-7-11/h8,12H,2-7H2,1H3 |
Clé InChI |
GJVAVBOMNKSZEY-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(O1)C23CCCC2CNC3 |
SMILES canonique |
CCC1=NN=C(O1)C23CCCC2CNC3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


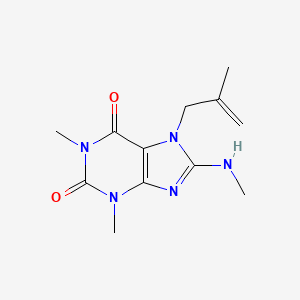
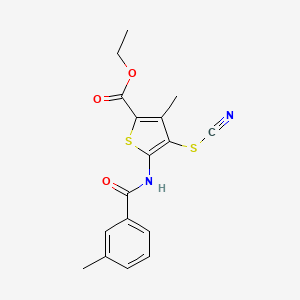
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)pent-4-en-1-one](/img/structure/B2702904.png)
![1-(7-Benzyl-2,7-diazaspiro[4.4]nonan-2-yl)prop-2-en-1-one](/img/structure/B2702907.png)

![N-[2-(1H-indol-1-yl)ethyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2702910.png)
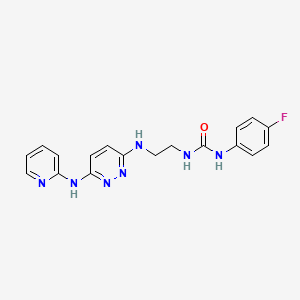
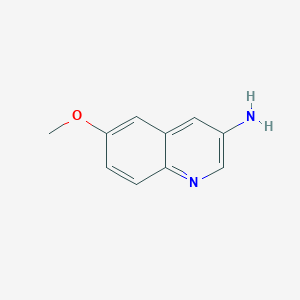
![3-{[3-(Trifluoromethyl)benzyl]oxy}pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2702916.png)
